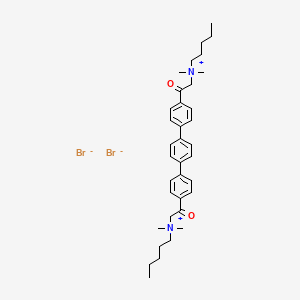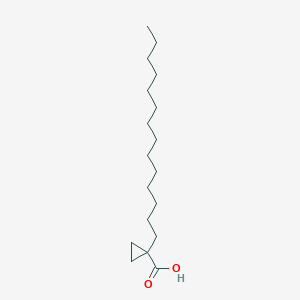
1-Tetradecylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetradecylcyclopropane-1-carboxylic acid is a unique organic compound characterized by a cyclopropane ring attached to a long tetradecyl chain and a carboxylic acid functional group. This compound falls under the category of cycloalkane carboxylic acids and exhibits interesting chemical properties due to the presence of the strained cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tetradecylcyclopropane-1-carboxylic acid can be synthesized through various methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which can be prepared from γ-chlorobutyronitrile and sodium hydroxide . The reaction involves heating the mixture and subsequently adding water to complete the hydrolysis. The resulting cyclopropanecarboxylic acid is then purified through distillation under reduced pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tetradecylcyclopropane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids and cyclopropane rings. These include:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can react with the cyclopropane ring under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-Tetradecylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tetradecylcyclopropane-1-carboxylic acid involves interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the cyclopropane ring can engage in unique steric and electronic interactions. These properties enable the compound to modulate biological pathways and exert its effects on cellular processes.
Comparación Con Compuestos Similares
Cyclopropanecarboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the long tetradecyl chain.
Hexanoic acid: A carboxylic acid with a shorter carbon chain.
Palmitic acid: A long-chain carboxylic acid without the cyclopropane ring.
Uniqueness: 1-Tetradecylcyclopropane-1-carboxylic acid is unique due to the combination of a long tetradecyl chain and a cyclopropane ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
70858-10-5 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
1-tetradecylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15-16-18)17(19)20/h2-16H2,1H3,(H,19,20) |
Clave InChI |
YEXHWHPTIRLVBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
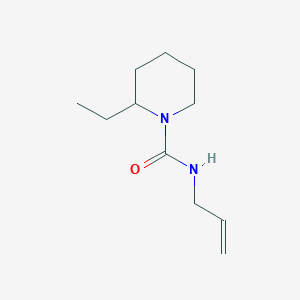
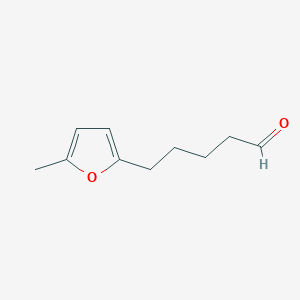
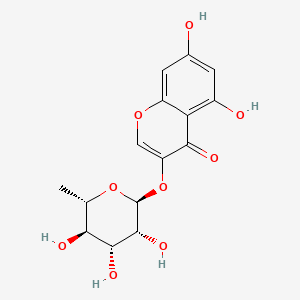
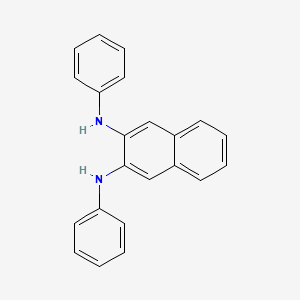
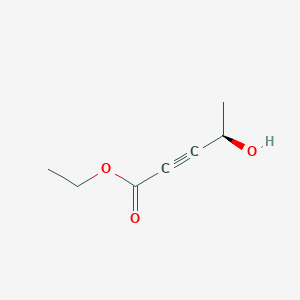
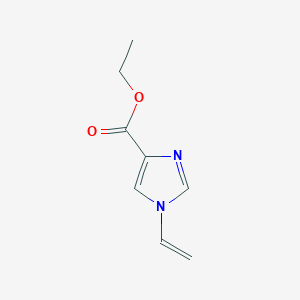
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
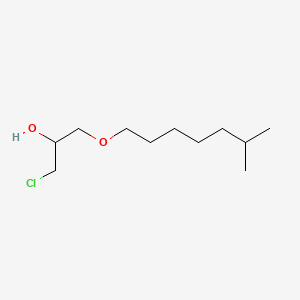

![3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B14466895.png)
